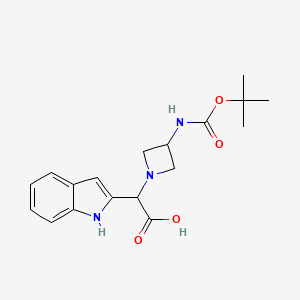

2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid

Description

2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is a synthetic organic compound that features a complex molecular structure. It contains an azetidine ring, an indole moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula |

C18H23N3O4 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)19-12-9-21(10-12)15(16(22)23)14-8-11-6-4-5-7-13(11)20-14/h4-8,12,15,20H,9-10H2,1-3H3,(H,19,24)(H,22,23) |

InChI Key |

LBIMOGJMERBIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

Final Coupling: The final step involves coupling the azetidine and indole intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.

Substitution: Substitution reactions can occur at various positions on the indole ring or the azetidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing indole structures often exhibit anticancer properties. The indole moiety in this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can modulate signaling pathways involved in cancer progression .

- Antimicrobial Properties : The azetidine ring has been associated with antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuropharmacology

- Cognitive Enhancement : Some derivatives of indole-based compounds have been studied for their effects on neurotransmitter systems, particularly serotonin pathways. This compound may offer insights into the development of cognitive enhancers or treatments for neurodegenerative diseases .

- Anxiolytic Effects : Given the structural similarities to known anxiolytics, this compound could be evaluated for potential anxiolytic effects, contributing to research on mental health treatments.

Biochemical Studies

- Enzyme Inhibition : The compound's ability to interact with specific enzymes could be explored further. For instance, it could serve as a lead compound for designing inhibitors targeting enzymes involved in metabolic pathways related to cancer or inflammation .

- Signal Transduction Modulation : The compound may affect signal transduction pathways, especially those mediated by G-protein coupled receptors (GPCRs), due to its structural components resembling known ligands.

Case Study 1: Anticancer Activity

In vitro studies on similar indole derivatives have shown significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. These studies suggest that the introduction of the azetidine ring may enhance the potency of the indole scaffold by improving binding affinity to target receptors involved in cancer cell signaling .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated several azetidine-containing compounds against multidrug-resistant bacterial strains. Results indicated that compounds with structural similarities to 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid exhibited notable antibacterial activity, highlighting their potential as new therapeutic agents against resistant infections .

Mechanism of Action

The mechanism of action of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-2-yl)acetic acid: Lacks the azetidine and Boc groups.

3-(tert-butoxycarbonylamino)azetidine: Lacks the indole moiety.

Azetidine-1-carboxylic acid: A simpler azetidine derivative.

Uniqueness

2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the Boc-protected amine, azetidine ring, and indole moiety makes it a versatile compound for various applications.

Biological Activity

2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a tert-butoxycarbonyl (Boc) group and an indole moiety, which may contribute to its biological activities. The molecular formula is , with a molecular weight of 296.34 g/mol.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds containing azetidine rings can act as inhibitors for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The indole component may interact with serotonin receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain azetidine derivatives exhibited significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

The antimicrobial activity of related compounds has been investigated extensively. For example, azetidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM against resistant strains like Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial properties.

Study 1: Anticancer Efficacy

In a recent experimental study, researchers synthesized several derivatives based on the azetidine scaffold and evaluated their anticancer properties. One derivative demonstrated an IC50 value of 5 µM against colorectal cancer cells, indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various azetidine derivatives, including those structurally related to our compound. Results indicated that one derivative had an MIC of 40 µM against multi-drug resistant strains of S. aureus, suggesting significant potential for further development in treating resistant infections .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.